
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide, also known as HMN-176, is a chemical compound that has been extensively studied for its potential therapeutic applications. HMN-176 belongs to the class of quinoline-based compounds and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is critical for cell division and growth. By inhibiting tubulin polymerization, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide can induce cell cycle arrest and ultimately lead to cell death in cancer cells. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been shown to inhibit the accumulation of beta-amyloid proteins in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the accumulation of beta-amyloid proteins in the brain. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been shown to possess anti-inflammatory properties, which may be beneficial in treating various inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide in lab experiments is its potent anti-tumor properties, which make it a promising candidate for cancer therapy. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide. One potential direction is the development of more potent derivatives of the compound, which may have greater anti-tumor and anti-inflammatory properties. Additionally, further studies are needed to determine the optimal dosage and administration route for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide in clinical settings. Finally, more research is needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide and its potential therapeutic applications.
合成法
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-6-methylquinoline with 3-nitrobenzoyl chloride and m-tolylmethylamine. The final product is obtained through purification and isolation processes.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-tumor properties and has been investigated as a potential treatment for various types of cancer, including breast, lung, and colon cancer. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-5-3-7-21(12-16)27(25(30)18-6-4-8-22(14-18)28(31)32)15-20-13-19-11-17(2)9-10-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTUFHKTUAUYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

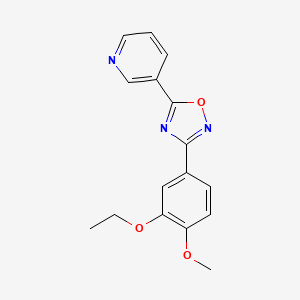



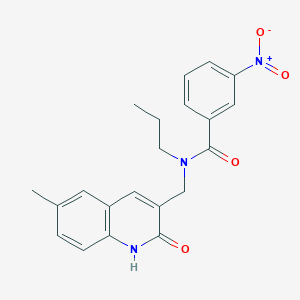
![3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688572.png)
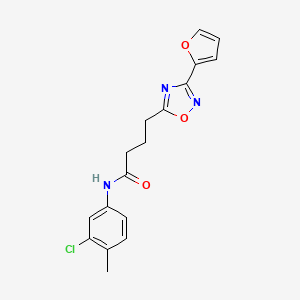
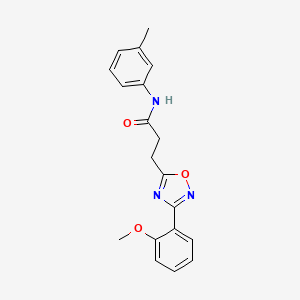
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688593.png)
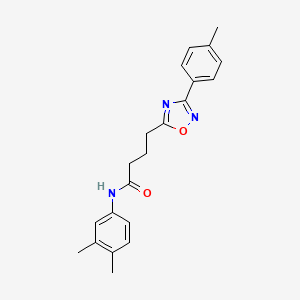

![4-chloro-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688617.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7688634.png)